Based on the purine scaffold, this compound might hold potential for research in areas related to:
AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), a critical enzyme involved in the regulation of the spindle assembly checkpoint during mitosis. This compound is classified as a purinone derivative and has an IC50 value of approximately 35 nM, indicating its effectiveness in inhibiting Mps1 activity. AZ3146 also exhibits inhibitory effects on other kinases, including focal adhesion kinase, c-Jun N-terminal kinases 1 and 2, and Kit, although it shows a higher selectivity for Mps1 compared to 46 other kinases .
AZ3146 primarily functions by binding to the ATP-binding site of Mps1, thereby preventing its phosphorylation activity. This inhibition disrupts the normal function of the spindle assembly checkpoint, leading to potential mitotic errors. The compound's interaction with the kinase can be characterized by various biochemical assays that measure its inhibitory potency against Mps1 and other kinases .
The biological activity of AZ3146 has been extensively studied in cancer cell lines. It has been shown to induce mitotic defects and enhance sensitivity to chemotherapeutic agents like paclitaxel in certain cell types. Inhibition of Mps1 by AZ3146 leads to improper chromosome segregation and ultimately triggers apoptotic pathways in tumor cells . Furthermore, AZ3146's ability to inhibit Mps1 is crucial for understanding its role in cancer biology and therapeutic resistance.
While specific synthetic routes are proprietary, general methods include standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions .
AZ3146 is primarily used in research settings to study the role of Mps1 in cell division and cancer biology. Its applications include:
Studies have demonstrated that AZ3146 interacts specifically with Mps1, leading to significant alterations in mitotic progression. These interactions can be quantified through various assays that measure changes in phosphorylation states of target proteins involved in mitosis. Additionally, AZ3146 has been shown to enhance the effects of other chemotherapeutic agents when used in combination treatments .
AZ3146 shares structural similarities with several other kinase inhibitors but is distinguished by its selectivity for Mps1. Below is a comparison with similar compounds:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
NMS-P715 | Mps1 | ~50 | Related structure; less selective |
Reversine | Aurora B | ~100 | Broader spectrum; less specific |
ZM447439 | Aurora A/B | ~200 | Multi-target; less effective on Mps1 |
BI2536 | Polo-like kinase 1 | ~50 | Targets different pathway; not selective |
AZ3146's unique feature lies in its high selectivity for Mps1 compared to these similar compounds, making it a valuable tool for dissecting Mps1's role in cancer biology .
AZ3146 possesses the molecular formula C24H32N6O3, corresponding to a molecular weight of 452.55 grams per mole [1] [4] [8]. The compound features a complex heterocyclic structure characterized by a purine core framework with multiple substituents that contribute to its biological activity [9] [31] [32].
The systematic chemical name of AZ3146 is 9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one [1] [5] [9]. This nomenclature reflects the intricate arrangement of functional groups attached to the purine backbone, including a cyclopentyl ring at the N-9 position, a substituted aniline moiety, and a methylpiperidine ether linkage [14] [31].
The canonical simplified molecular-input line-entry system representation of AZ3146 is CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC [1] [5] [14]. The International Chemical Identifier key for this compound is YUKWVHPTFRQHMF-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches [8] [9] [31].
Structural Component | Chemical Group | Position |
---|---|---|
Core framework | Purine ring system | Central scaffold |
Cyclopentyl substituent | Aliphatic cyclic | N-9 position |
Methoxy group | Ether linkage | Aniline ring |
Methylpiperidine | Tertiary amine | Ether-linked |
Carbonyl group | Ketone | C-8 position |
AZ3146 presents as a solid powder under standard conditions, typically appearing as a white to light brown crystalline material [1] [4] [16]. The compound demonstrates specific solubility characteristics that are crucial for its application in biological systems and synthetic procedures [2] [4] [17].
The solubility profile of AZ3146 reveals its amphiphilic nature, with varying degrees of solubility in different solvents [1] [4] [5]. In dimethyl sulfoxide, the compound achieves a solubility of approximately 25-28 milligrams per milliliter, while in ethanol it reaches concentrations of 75-91 milligrams per milliliter [2] [4] [17]. The compound exhibits poor water solubility, being essentially insoluble in aqueous media under physiological conditions [1] [4] [8].
Physical Property | Value | Conditions |
---|---|---|
Physical state | Solid powder | 20°C |
Appearance | White to light brown | Ambient conditions |
Molecular weight | 452.55 g/mol | Standard conditions |
Melting point | Undetermined | Literature data |
Boiling point | Undetermined | Literature data |
Density | Not determined | Standard conditions |
The compound's physicochemical properties include specific parameters relevant to drug-like characteristics [31] [32]. AZ3146 contains one hydrogen bond donor and five hydrogen bond acceptors, contributing to its interaction profile with biological targets [31] [32]. The topological polar surface area measures 86.44 square angstroms, indicating moderate polarity [31] [32]. The compound exhibits six rotatable bonds, suggesting conformational flexibility that may be important for target binding [31] [32].
Storage recommendations specify maintaining AZ3146 at temperatures between -20°C and 4°C to preserve stability [1] [4] [5]. The compound should be protected from light and moisture to prevent degradation [5] [14]. Under proper storage conditions, the compound maintains stability for extended periods, with powder forms stable for up to three years at -20°C [28].
The structure-activity relationship of AZ3146 reflects the critical importance of each structural component in maintaining its selective inhibitory activity against Monopolar Spindle 1 kinase [1] [2] [33]. The purine core serves as the fundamental scaffold, providing the necessary framework for target recognition and binding [25] [33] [37].
The cyclopentyl group at the N-9 position plays a crucial role in determining the compound's binding affinity and selectivity profile [23] [33]. Research has demonstrated that modifications to this cyclopentyl substituent can significantly alter the compound's potency and selectivity characteristics [23] [40]. The presence of this specific aliphatic ring contributes to hydrophobic interactions within the kinase binding pocket [33].
The aniline substituent at the C-2 position represents another critical determinant of biological activity [33] [38]. The methoxy group on the aniline ring enhances the compound's binding affinity through specific interactions with amino acid residues in the target protein [31] [33]. The positioning and electronic properties of this substituent directly influence the compound's inhibitory potency [38].
The methylpiperidine ether linkage provides additional binding interactions and contributes to the compound's overall selectivity profile [24] [33]. This structural feature allows for optimal positioning within the kinase active site while maintaining selectivity over related protein kinases [2] [33]. The tertiary amine functionality of the piperidine ring may participate in electrostatic interactions with the target protein [24].
Structural Feature | SAR Contribution | Impact on Activity |
---|---|---|
Purine core | Primary scaffold | Essential for binding |
Cyclopentyl at N-9 | Hydrophobic interactions | Selectivity determinant |
Methoxy aniline | Hydrogen bonding | Binding affinity |
Methylpiperidine | Electrostatic interactions | Selectivity enhancement |
C-8 carbonyl | Acceptor interactions | Target recognition |
The selectivity profile of AZ3146 demonstrates minimal cross-reactivity with other kinases, with significant inhibition observed only against focal adhesion kinase, c-Jun N-terminal kinases, and KIT kinase [2] [3] [33]. This selectivity pattern can be attributed to the specific three-dimensional arrangement of functional groups that complement the unique binding pocket architecture of Monopolar Spindle 1 kinase [33].
The initial synthetic step involves the preparation of a suitable purine intermediate, often starting from 6-chloropurine as a versatile building block [23] [38]. The introduction of the cyclopentyl group at the N-9 position can be achieved through nucleophilic substitution reactions using cyclopentyl bromide under basic conditions [23]. This alkylation reaction requires careful control of reaction conditions to ensure regioselective substitution [40].
The incorporation of the substituted aniline moiety typically involves nucleophilic aromatic substitution reactions [23] [38]. The aniline derivative containing the methoxy group and piperidine ether linkage must be prepared separately before coupling with the purine intermediate [11] [24]. This coupling reaction often requires elevated temperatures and appropriate base catalysis to achieve optimal yields [23].
Synthetic Step | Reagents | Conditions |
---|---|---|
N-9 alkylation | Cyclopentyl bromide, base | Elevated temperature |
Aniline coupling | Substituted aniline, base | Reflux conditions |
Purification | Chromatography | Ambient temperature |
Final isolation | Crystallization | Controlled cooling |
The preparation of the methylpiperidine ether component requires specific synthetic protocols to introduce the tertiary amine functionality [24]. N-methylpiperidine synthesis can be accomplished through various methods, including the reaction of pentane-1,5-diol with methylamine under high temperature and pressure conditions [24]. Alternative synthetic routes may employ different starting materials and reaction conditions depending on the desired scale and purity requirements [24].
Suzuki coupling reactions represent another important synthetic strategy for purine derivative synthesis, particularly for introducing aryl substituents [38] [40]. These palladium-catalyzed cross-coupling reactions provide efficient methods for forming carbon-carbon bonds between purine halides and boronic acid derivatives [38]. The use of appropriate ligands and reaction conditions can enhance the efficiency and selectivity of these transformations [38].
The final purification of AZ3146 typically involves chromatographic separation techniques to achieve the required purity levels [11] [23]. Column chromatography using appropriate solvent systems can effectively separate the desired product from synthetic impurities and byproducts [11]. Crystallization methods may be employed for final purification and to obtain the compound in a suitable solid form for storage and handling [5] [14].